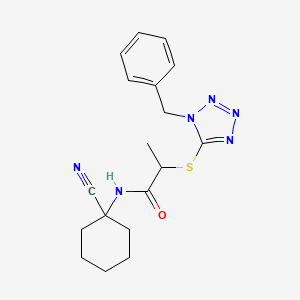

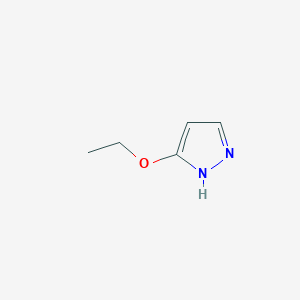

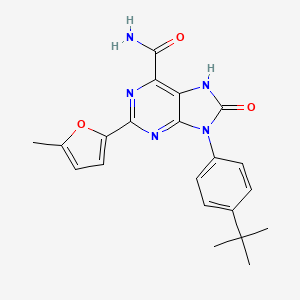

2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the coupling of specific acids with substituted benzylamines using a coupling reagent such as N,N-carbonyldiimidazole (CDI). This method was used to create a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives, which are potential new hybrid anticonvulsant agents . Although the exact synthesis of 2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide is not described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds is confirmed using spectral data such as (1)H NMR, (13)C NMR, and LC-MS . These techniques ensure the accuracy of the synthesized compounds' structures. The molecular structure of 2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide would likely be analyzed using similar methods to confirm its structure.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide. However, the related compounds synthesized in the studies were evaluated for their biological activities, such as inhibition of cyclooxygenase enzymes and anticonvulsant effects . These activities suggest that the compound may also undergo biological reactions relevant to its potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, stability, and reactivity, are crucial for their potential as drugs. The papers discuss the biological evaluation of the compounds, which indirectly provides information on their properties. For instance, the high selectivity and oral activity of the COX-2 inhibitor JTE-522 indicate favorable physical and chemical properties for drug development . Similarly, the anticonvulsant screening of the synthesized compounds suggests that they have the appropriate properties to exert their effects in vivo .

Relevant Case Studies

The papers provide case studies of the synthesized compounds' biological activities. For example, JTE-522 is a potent, highly selective, and orally active COX-2 inhibitor currently in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain . Another study found that several synthesized compounds showed protection in preclinical seizure models, with some being more potent and having better safety profiles than model antiepileptic drugs . These case studies demonstrate the therapeutic potential of the synthesized compounds and suggest possible applications for 2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide.

科学的研究の応用

Synthesis and Functionalization of Tetrazoles

Tetrazoles, including derivatives such as 2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide, play a crucial role in medicinal chemistry and materials science due to their unique structural and electronic properties. Voitekhovich et al. (2005) demonstrated the synthesis of functionally substituted 1-R-tetrazoles and their amino derivatives, highlighting methods for introducing amino groups into tetrazole rings, which is relevant for the functionalization and potential applications of such compounds (Voitekhovich, Vorob'ev, Gaponik, & Ivashkevich, 2005).

Biological Evaluation of Heterocyclic Compounds

The search for new therapeutic agents has led to the synthesis and biological evaluation of various heterocyclic compounds derived from different core structures, including sulfonamides and tetrazoles. Sarshira et al. (2016) explored the synthesis of heterocyclic compounds from salicylic acid hydrazide, revealing the potential for developing new antimicrobial agents. Such research underscores the versatility of tetrazole derivatives in drug discovery (Sarshira, Hamada, Moghazi, & Abdelrahman, 2016).

Cyclooxygenase Inhibition for Therapeutic Applications

In the context of anti-inflammatory and analgesic drug development, Hashimoto et al. (2002) synthesized 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, evaluating their effectiveness as selective cyclooxygenase-2 (COX-2) inhibitors. This work illustrates the therapeutic potential of structurally related sulfonamide derivatives in treating conditions such as rheumatoid arthritis and osteoarthritis, highlighting the importance of chemical synthesis in medicinal chemistry (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Anticonvulsant Activity of Azole Derivatives

The development of new anticonvulsant agents is a critical area of research in neurology. Farag et al. (2012) synthesized azole derivatives incorporating a sulfonamide moiety and evaluated their anticonvulsant activity, demonstrating the potential of such compounds in epilepsy treatment. This research emphasizes the role of chemical synthesis in the development of new therapeutic options for neurological disorders (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(1-benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6OS/c1-14(16(25)20-18(13-19)10-6-3-7-11-18)26-17-21-22-23-24(17)12-15-8-4-2-5-9-15/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHYHMPRCHEAOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=NN2CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2520707.png)

![3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2520712.png)

![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2520714.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B2520717.png)

![4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride](/img/structure/B2520725.png)

![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-ynamide](/img/structure/B2520730.png)